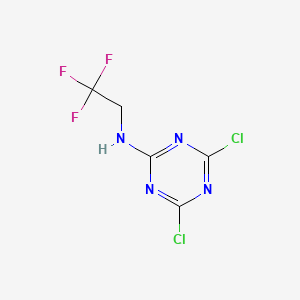
1-Bromo-3-(2-nitro-1-propen-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(2-nitro-1-propen-1-yl)benzene is an organic compound with the molecular formula C9H8BrNO2 It is a derivative of benzene, where a bromine atom is attached to the benzene ring at the first position, and a 2-nitro-propenyl group is attached at the third position
Métodos De Preparación
The synthesis of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene typically involves the bromination of 3-(2-nitro-propenyl)-benzene. The reaction conditions often require a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.
Synthetic Route:
Starting Material: 3-(2-nitro-propenyl)-benzene.
Bromination: The starting material is treated with a brominating agent (e.g., Br2 or NBS) in an appropriate solvent (e.g., dichloromethane) under controlled temperature conditions.
Isolation: The product, this compound, is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
1-Bromo-3-(2-nitro-1-propen-1-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., NH3, RSH), solvents (e.g., ethanol), and mild heating.
Reduction: H2 gas, palladium on carbon (Pd/C), and solvents (e.g., ethanol).
Oxidation: KMnO4, acidic or basic conditions, and solvents (e.g., water, acetone).
Major Products:
- Substitution products (e.g., 1-amino-3-(2-nitro-propenyl)-benzene).
- Reduction products (e.g., 1-Bromo-3-(2-amino-propenyl)-benzene).
- Oxidation products (e.g., 1-Bromo-3-(2-nitro-propionaldehyde)-benzene).
Aplicaciones Científicas De Investigación
1-Bromo-3-(2-nitro-1-propen-1-yl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.
Medicinal Chemistry: It may be explored for its potential biological activities and as a building block for drug development.
Chemical Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene depends on the specific application and the target molecule. Generally, the compound may interact with biological molecules through:
Covalent Bond Formation: The bromine atom can form covalent bonds with nucleophilic sites on proteins or DNA.
Redox Reactions: The nitro group can participate in redox reactions, affecting cellular redox balance.
Hydrophobic Interactions: The benzene ring can engage in hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
1-Bromo-3-(2-nitro-1-propen-1-yl)benzene can be compared with other similar compounds, such as:
1-Fluoro-3-nitrobenzene: Similar structure but with a fluorine atom instead of bromine, leading to different reactivity and applications.
1-Bromo-2-nitrobenzene: The nitro group is positioned differently, affecting the compound’s chemical properties and reactivity.
1-Bromo-3-nitrobenzene:
Propiedades
Fórmula molecular |
C9H8BrNO2 |
|---|---|
Peso molecular |
242.07 g/mol |
Nombre IUPAC |
1-bromo-3-(2-nitroprop-1-enyl)benzene |
InChI |
InChI=1S/C9H8BrNO2/c1-7(11(12)13)5-8-3-2-4-9(10)6-8/h2-6H,1H3 |
Clave InChI |
YIYKNVSMWCPXES-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC(=CC=C1)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(Cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide](/img/structure/B8639442.png)









![Thiourea, N-[4-(2-formylhydrazino)phenyl]-N'-phenyl-](/img/structure/B8639523.png)



